2-Fluoro-5-iodo-4-methoxybenzoic acid
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Overview
Description
2-Fluoro-5-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6FIO3 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-iodo-4-methoxybenzaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.
Coupling Products: Biaryl compounds with extended conjugation.
Reduction Products: 2-Fluoro-5-iodo-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-5-iodo-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Lacks the iodine substituent, leading to different reactivity and applications.
5-Iodo-2-methoxybenzoic acid:
4-Methoxybenzoic acid: Lacks both fluorine and iodine substituents, making it less versatile in synthetic applications.
Uniqueness: 2-Fluoro-5-iodo-4-methoxybenzoic acid is unique due to the combination of fluorine, iodine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5-iodo-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNCZSISNHLNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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